Cas no 762240-92-6 (3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride)

3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound featuring a trifluoromethyl-substituted triazolopyrazine core. Its structural framework combines a triazole ring fused with a partially saturated pyrazine moiety, enhancing its potential as a versatile intermediate in medicinal chemistry. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, making it valuable for drug discovery applications. The hydrochloride salt form ensures enhanced solubility and handling properties. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and CNS-targeting agents, due to its balanced physicochemical profile and reactivity. Its well-defined structure supports precise modifications for structure-activity relationship studies.
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride structure
762240-92-6 structure
Product Name:3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
CAS No:762240-92-6
MF:C6H8ClF3N4
MW:228.602729797363
MDL:MFCD09817638
CID:68777
PubChem ID:11961371
Update Time:2025-07-02

3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
    • 3-trifluoro methyl-[1,2,4]triazole[4,3-a]piperazine
    • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-alpha] pyrazine
    • IntermediateⅠof Sitagliptin phosphate
    • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]traazoli[4,3-1]pyrazine hydrochloride
    • 1-(3-Fluoro-5-trifluoroMethylpyridin-2-yl)piperazine
    • 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]piperazine Hydrochloride
    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyrazine hydrochloride
    • 3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyrazine hydrochloride
    • 1,2,4-Triazolo[4,3-a]pyrazine,5,6,7,8-tetrahydro-3-(trifluoromethyl)-, monohydrochloride (9CI)
    • 1,2,4-Triazolo[4,3-a]pyrazine,5,6,7,8-tetrahydro-3-(trifluoromethyl)-, hydrochloride (1:1)
    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazinemonohydrochloride
    • 3-(trifluoromethyl)-5,6,7,8-retrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
    • 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
    • Sitagliptin Impurity 18
    • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride
    • 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-
    • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
    • 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloric acid
    • 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine, hydrochloride salt
    • SCHEMBL332198
    • NS00078443
    • A]pyrazine Hydrochloride
    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine HCl
    • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
    • CS-M0692
    • RB3135
    • 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine Monohydrochloride
    • Y0OF5KV5KA
    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro(1,2,4)triazolo(4,3-a)pyrazine hydrochloride (1:1)
    • PB32770
    • AM20100748
    • Z1696861489
    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrazine hydrochloride
    • 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-alpha]pyrazine hydrochloride
    • 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
    • 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-alpha]pyrazine, hydrochloride salt
    • MFCD09817638
    • BCP22639
    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazinehydrochloride
    • 3-trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride
    • AC-2623
    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, HCl
    • 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]piperazine hydrochloride, AldrichCPR
    • AC-807
    • EC 616-309-4
    • DTXSID20474800
    • Sitagliptin Intermediates
    • Sitagliptin Triazole Hydrochloride
    • Q-102525
    • FT-0656414
    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1)
    • UNII-Y0OF5KV5KA
    • AS-19088
    • 1,2,4-TRIAZOLO(4,3-A)PYRAZINE, 5,6,7,8-TETRAHYDRO-3-(TRIFLUOROMETHYL)-, HYDROCHLORIDE (1:1)
    • C6H8ClF3N4
    • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (hydrochloride)
    • A838647
    • 3-trifluoromethyl-[1,2,4]triazole[4,3-a]piperazinehydrochloride
    • SY002323
    • Sitagliptin intermediate A
    • HY-76120
    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyrazine HCl
    • 3-trifluoromethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
    • 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE HCL
    • T2998
    • AKOS005063627
    • EN300-82638
    • 5,6,7,8-Tetrahydro-3-(trifluormethyl)-[4,3-a]-1,2,4-triazolopyrazine hydrochloride
    • 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-3-(trifluoromethyl)-, hydrochloride (1:1)
    • MDL: MFCD09817638
    • Inchi: 1S/C6H7F3N4.ClH/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5;/h10H,1-3H2;1H
    • InChI Key: AQCSCRYRCRORET-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1=NN=C2CNCCN21)(F)F

Computed Properties

  • Exact Mass: 228.03900
  • Monoisotopic Mass: 228.0389585g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 195
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 42.7

Experimental Properties

  • Melting Point: 236-246°C
  • Flash Point: 114.8℃
  • PSA: 42.74000
  • LogP: 1.53090

3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Security Information

3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Introduction to 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS No. 762240-92-6)

3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 762240-92-6, has garnered attention due to its unique chemical properties and its role in the development of novel therapeutic agents. The presence of a trifluoromethyl group and the intricate triazolo-pyrazine scaffold contribute to its pharmacological interest, making it a subject of extensive research in medicinal chemistry.

The molecular framework of 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride encompasses a fused heterocyclic system that is highly conducive to interactions with biological targets. The tetrahydro moiety introduces flexibility to the molecule, while the triazolo and pyrazine rings provide multiple sites for functionalization and binding interactions. These structural features make the compound a versatile scaffold for designing molecules with enhanced binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing novel compounds with improved pharmacokinetic profiles and reduced side effects. The introduction of fluorine atoms into pharmaceutical molecules has been widely recognized for its ability to modulate metabolic stability and lipophilicity. The trifluoromethyl group in this compound is particularly noteworthy, as it can enhance the metabolic stability of the molecule while simultaneously improving its bioavailability. These attributes are crucial for the development of drugs that require prolonged half-lives and efficient absorption.

The hydrochloride salt form of 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine enhances its solubility in aqueous solutions, making it more suitable for formulation into injectable or oral medications. This solubility advantage is essential for ensuring adequate drug delivery to target tissues and organs. Furthermore, the salt form can improve the compound's stability during storage and transportation, which is critical for maintaining its efficacy throughout the supply chain.

Recent studies have highlighted the potential of 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride in addressing various therapeutic challenges. For instance, researchers have explored its activity against a range of enzymatic targets that are implicated in inflammatory and infectious diseases. The compound's ability to interact with these targets suggests its utility as a lead molecule for developing new antiviral and anti-inflammatory agents. Additionally, its structural motif has been investigated for its potential role in modulating neurotransmitter systems associated with central nervous system disorders.

The synthesis of 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group is particularly challenging due to the need for specialized reagents and catalysts that can facilitate this transformation without compromising regioselectivity. Advances in synthetic methodologies have enabled more efficient routes to this compound,allowing for scalable production that meets pharmaceutical industry standards.

In conclusion,3-Trifluoromethyl-5���6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride represents a promising candidate for further development in medicinal chemistry。 Its unique structural features,including the presence of a trifluoromethyl group and a fused triazolo-pyrazine system,make it an attractive scaffold for designing novel therapeutic agents。 Ongoing research continues to uncover new applications for this compound,underscoring its importance in addressing contemporary challenges in drug discovery and development。

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Amadis Chemical Company Limited
(CAS:762240-92-6)3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
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Shanghai Jinhuan Chemical CO., LTD.
(CAS:762240-92-6)3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
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